molecular formula C12H12FNO B12936958 6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one

6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one

Katalognummer: B12936958
Molekulargewicht: 205.23 g/mol
InChI-Schlüssel: AQYKLHUITHTXQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indolinone moiety with a fluorine atom at the 6’ position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable indole derivative with a cyclopentanone derivative under acidic or basic conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of 6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6’-Fluorospiro[cyclopropane-1,3’-indoline]
  • 5’-Fluorospiro[cyclopentane-1,1’-inden]-3’(2’H)-one oxime

Uniqueness

6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one is unique due to its specific spirocyclic structure and the presence of a fluorine atom at the 6’ position. This structural feature imparts distinct chemical and biological properties, such as increased stability and potential bioactivity, compared to similar compounds .

Eigenschaften

Molekularformel

C12H12FNO

Molekulargewicht

205.23 g/mol

IUPAC-Name

6-fluorospiro[1H-indole-3,1'-cyclopentane]-2-one

InChI

InChI=1S/C12H12FNO/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)

InChI-Schlüssel

AQYKLHUITHTXQI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)C3=C(C=C(C=C3)F)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.